molecular formula C18H16O5S B583165 Phenprocoumon Sulfate CAS No. 131147-41-6

Phenprocoumon Sulfate

Cat. No.: B583165
CAS No.: 131147-41-6
M. Wt: 344.381
InChI Key: QOCBYURNIKSOKH-UHFFFAOYSA-N
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Description

Phenprocoumon Sulfate, also known as this compound, is a useful research compound. Its molecular formula is C18H16O5S and its molecular weight is 344.381. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-oxo-3-(1-phenylpropyl)chromene-4-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O5S/c1-2-13(12-8-4-3-5-9-12)16-17(24(20,21)22)14-10-6-7-11-15(14)23-18(16)19/h3-11,13H,2H2,1H3,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOCBYURNIKSOKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization of Coumarin Anticoagulants Within Contemporary Chemical and Biochemical Studies

Coumarin (B35378) derivatives, including phenprocoumon (B610086), represent a significant class of compounds in medicinal chemistry and biochemical research. mdpi.com Their primary mechanism of action involves the inhibition of the vitamin K epoxide reductase (VKOR) enzyme, which is a critical step in the synthesis of several blood clotting factors. drugbank.com Contemporary research on these compounds extends into several key areas:

Pharmacogenetics and Metabolism: A major focus is on the metabolism of coumarins by the cytochrome P450 (CYP) family of enzymes, particularly CYP2C9 and CYP3A4. pharmgkb.orgscielo.org.mx Studies investigate how genetic polymorphisms in these enzymes can lead to significant variability in metabolic rates between individuals. pharmgkb.orgresearchgate.net This research is crucial for understanding the structure-function relationships of metabolic enzymes. scielo.org.mx

Chemical Synthesis: The synthesis of new coumarin derivatives is an active field of research. mdpi.com Investigations aim to create novel compounds with tailored properties and to develop more efficient and environmentally friendly ("green") synthesis methods, such as using heterogeneous catalysts to replace traditional homogeneous ones. ubbcluj.roacs.org

Analytical Chemistry: The development of highly sensitive and specific analytical techniques is vital for studying coumarin anticoagulants. Methods such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) are essential for the precise identification and quantification of the parent drug and its numerous metabolites in biological matrices like plasma and urine. researchgate.netcsic.estandfonline.com

Metabolic Pathways: Research meticulously maps the biotransformation of these drugs. For phenprocoumon, this involves Phase I reactions, primarily hydroxylation, followed by Phase II conjugation reactions, such as glucuronidation and sulfation, which modify the metabolites for excretion. researchgate.netresearchgate.net

Table 1: Chemical and Physical Properties of Phenprocoumon

This table summarizes key properties of the parent compound, Phenprocoumon.

PropertyValueSource
Molecular Formula C₁₈H₁₆O₃ nih.gov
Molecular Weight 280.32 g/mol chemeo.com
Melting Point 179-181 °C wikipedia.org
Physical Appearance White to off-white crystalline powder wikipedia.orgnih.gov
Solubility Practically insoluble in water; soluble in chloroform, methanol, and aqueous alkali hydroxide (B78521) solutions. wikipedia.orgnih.gov
CAS Number 435-97-2 nih.gov

Significance of Sulfation As a Biotransformation Pathway for Phenprocoumon and Its Derivatives

Advanced Methodologies for Coumarin (B35378) Scaffold Synthesis

The synthesis of the 4-hydroxycoumarin (B602359) scaffold, the central structure of phenprocoumon, is a well-established yet continually evolving field in organic chemistry. sciepub.com Classical methods remain prevalent due to the availability of starting materials, while modern techniques offer improved yields and environmental compatibility. jmchemsci.comfrontiersin.org

Key synthetic strategies include:

Pechmann Condensation : This is one of the most widely used methods for synthesizing coumarins and their benzocoumarin analogues. jmchemsci.comresearchgate.net The reaction typically involves the condensation of a phenol (B47542) with a β-ketoester under acidic conditions. jmchemsci.comresearchgate.net The mechanism proceeds through an initial esterification or trans-esterification, followed by a ring-forming nucleophilic attack and subsequent dehydration. jmchemsci.com

Perkin Reaction : This method involves the condensation of an aromatic aldehyde (like salicylaldehyde) with an acid anhydride (B1165640) in the presence of its sodium or potassium salt, which acts as a base catalyst. researchgate.net

Knoevenagel Condensation : This versatile reaction can produce benzocoumarin derivatives by reacting ortho-hydroxynaphthaldehydes with compounds containing an active methylene (B1212753) group, such as dialkyl malonates or ethyl acetoacetate, often using piperidine (B6355638) as a catalyst. jmchemsci.com

Wittig Reaction : The Wittig reaction provides another route to the coumarin ring, often starting with salicylaldehydes and reacting them with phosphonium (B103445) ylides. researchgate.netunimi.it A one-pot method has been developed using simple salicylaldehydes, which first form the coumarin ring via a Wittig reaction and then undergo further modification in situ. unimi.it

Claisen Rearrangement : This reaction can be employed for the synthesis of 3,4-disubstituted coumarins. researchgate.net

Modern Catalytic and Cascade Reactions : Recent advancements have focused on developing more efficient and selective methods. One such approach is a copper-catalyzed cascade reaction that combines dehydrogenation and conjugate addition to directly synthesize alkylated 4-hydroxycoumarin derivatives from simple saturated ketones and 4-hydroxycoumarins. rsc.org This method is notable for its excellent functional-group tolerance and has been used to produce various bioactive coumarins. rsc.org Other strategies involve multicomponent reactions that generate complex coumarin derivatives through the coupling of multiple in situ generated intermediates under mild conditions. rsc.org

Synthesis MethodKey ReactantsCatalyst/ConditionsPrimary Product Type
Pechmann CondensationPhenol, β-KetoesterAcidic (e.g., H₂SO₄, p-TsOH)Substituted Coumarins
Knoevenagel Condensationo-Hydroxyarylaldehyde, Active Methylene CompoundBase (e.g., Piperidine)3-Substituted Coumarins
Wittig ReactionSalicylaldehyde, Phosphonium YlideBaseCoumarins
Copper-Catalyzed Cascade4-Hydroxycoumarin, Saturated KetoneCopper Catalyst3-Alkylated 4-Hydroxycoumarins

Regioselective Functionalization and Targeted Sulfation Chemistry of Phenprocoumon

The functionalization of the phenprocoumon structure, specifically to create this compound, requires the targeted sulfation of its phenolic hydroxyl group. This process, known as sulfonation or sulfation, involves the addition of a sulfonate (SO₃) group. The regioselectivity—the ability to target a specific position, in this case, the 4-hydroxy position—is critical. nih.govresearchgate.net This transformation is a key step in the phase II metabolism of many phenolic compounds. nih.govnih.gov

Two primary approaches can be employed for this targeted sulfation:

Enzymatic Synthesis : This chemoenzymatic method utilizes sulfotransferase (SULT) enzymes, which are responsible for sulfation in biological systems. nih.govmdpi.com The SULT1 family, particularly SULT1A1, is primarily responsible for the sulfation of phenolic xenobiotics. nih.gov These enzymes catalyze the transfer of a sulfonate group from a donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxyl group of the substrate. mdpi.com The regioselectivity of these enzymes is determined by the specific size and shape of their substrate-binding pockets. researchgate.netbenthamdirect.com For a compound like phenprocoumon, a SULT enzyme would selectively catalyze sulfation at the 4-OH group to yield 4-O-sulfate.

Chemical Synthesis : Direct chemical sulfation of phenolic compounds can be achieved using various sulfating agents. A common and effective method involves the use of a sulfur trioxide-pyridine complex (SO₃·pyridine). mdpi.com In a typical procedure, the phenolic acid or phenol is reacted with the SO₃·pyridine complex in a solvent like acetonitrile (B52724) at an elevated temperature. mdpi.com This method has proven effective for a variety of phenolic substrates. mdpi.com Another related technique uses tributylsulfoammonium betaine (B1666868) (TBSAB; SO₃·NBu₃) for the sulfation of phenolic groups under mild conditions. mdpi.com

Sulfation ApproachKey Reagents/ComponentsKey Characteristics
Enzymatic SynthesisSulfotransferase (SULT) enzyme, PAPS (donor)High regioselectivity, mild reaction conditions, mimics metabolic pathways.
Chemical SynthesisSO₃·Pyridine complex or Tributylsulfoammonium betaine (TBSAB)Applicable for preparative scale, tolerates various substrates, does not require a cofactor.

Application of Isotopic Labeling Techniques in Mechanistic Synthesis Elucidation

Isotopic labeling is a powerful technique used to trace the pathways of atoms through chemical reactions, providing definitive insights into reaction mechanisms. bohrium.comthieme-connect.de By replacing an atom such as carbon (¹²C), hydrogen (¹H), or oxygen (¹⁶O) with one of its heavier, stable, or radioactive isotopes (e.g., ¹³C, ¹⁴C, ²H, ¹⁸O), researchers can follow the labeled atom from the starting material to the final product. thieme-connect.deresearchgate.net

In the context of elucidating the synthesis of phenprocoumon and its derivatives, isotopic labeling can be applied in several ways:

Confirming Reaction Pathways : To verify a proposed mechanism, such as the Pechmann condensation, a starting material can be synthesized with a ¹³C label at a specific position (e.g., the carbonyl carbon of the β-ketoester). After the reaction, the position of the ¹³C label in the final coumarin product is determined using Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS). This confirms whether the proposed bond-forming and rearrangement steps occurred as predicted. bohrium.com

Investigating Rearrangements and Migrations : Isotopic labeling is particularly useful for studying complex reaction cascades that may involve skeletal rearrangements or hydrogen migrations. bohrium.com Deuterium (B1214612) (²H) labeling is often used for this purpose. If a C-H bond is broken in the rate-limiting step of a reaction, replacing hydrogen with deuterium will slow the reaction down, an outcome known as a kinetic isotope effect, which provides strong evidence for that specific mechanistic step. researchgate.net

Metabolic and Biosynthetic Studies : Stable isotope-labeled versions of drugs like phenprocoumon are used in metabolic studies. shimadzu.com For instance, administering a ¹³C-labeled phenprocoumon allows for its unambiguous detection and differentiation from endogenous compounds in biological samples via LC-MS/MS, helping to identify metabolites like this compound. shimadzu.comsci-hub.se While coumarins are natural products, the specific synthesis of phenprocoumon is synthetic; however, the principles of using labeled precursors to study biosynthetic pathways in plants are directly analogous to using labeled starting materials to study synthetic mechanisms in the lab. researchgate.net

IsotopeCommon ApplicationDetection MethodInformation Gained
¹³C (Carbon-13)Tracing carbon backbone transformations¹³C-NMR, Mass SpectrometryConfirmation of skeletal structure formation and rearrangements.
²H (Deuterium)Studying hydrogen migration and kinetic isotope effects¹H/²H-NMR, Mass SpectrometryIdentification of rate-limiting steps involving C-H bond cleavage.
¹⁴C (Carbon-14)Radiolabeling for tracer studiesScintillation counting, AutoradiographyQuantification in metabolic fate and distribution studies (less common in pure mechanistic chemistry).
¹⁸O (Oxygen-18)Elucidating mechanisms of esterification and hydrolysisMass SpectrometryDetermining the origin of oxygen atoms in ester or ether linkages.

Mechanistic Biotransformation Pathways of Phenprocoumon and the Formation of Sulfated Metabolites

Enzymatic Hydroxylation of Phenprocoumon (B610086) by Cytochrome P450 Isoforms

The primary phase of phenprocoumon metabolism involves enzymatic hydroxylation, a reaction predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. core.ac.uk Phenprocoumon is administered as a racemic mixture of (R)- and (S)-enantiomers, both of which undergo extensive hydroxylation in the liver. wikipedia.orguu.nl This initial oxidative step is crucial as it introduces functional groups necessary for subsequent conjugation reactions.

Stereoselective Hydroxylation Mechanisms and Enantiomeric Metabolic Profiles

The biotransformation of phenprocoumon is characterized by a high degree of stereoselectivity, with different CYP isoforms showing distinct preferences for each enantiomer and hydroxylation site. The primary hydroxylated metabolites are 4'-, 6-, and 7-hydroxyphenprocoumon (B12668130). nih.govpharmgkb.org Additionally, two other monohydroxylated metabolites, 2'-hydroxyphenprocoumon (M1) and a side-chain-hydroxylated derivative (M2), have been identified in human plasma and liver microsomal incubations. nih.gov

The clearance of the S-enantiomers is generally higher than that of the R-enantiomers and is more significantly driven by CYP2C9. pharmgkb.org While the S(-)-enantiomer is the more potent anticoagulant, analysis of metabolite ratios over time reveals a general preponderance of the respective (R)-enantiomeric metabolites. nih.govresearchgate.netnih.gov

Several CYP isoforms contribute to phenprocoumon hydroxylation. CYP2C9 and CYP3A4 are the major catalysts, with a smaller contribution from CYP2C8. researchgate.netki.se The involvement of multiple enzymes makes phenprocoumon's pharmacokinetics less dependent on the activity of the polymorphic CYP2C9 enzyme compared to other anticoagulants like warfarin (B611796). nih.govresearchgate.net

The specific contributions of these enzymes to the formation of different hydroxylated metabolites are highly stereoselective:

CYP2C9 is a major catalyst for the 6- and 7-hydroxylation of both (R)- and (S)-phenprocoumon. researchgate.net Its genetic variants have a confirmed effect on the formation of (S)-6- and (S)-7-hydroxy-phenprocoumon. nih.govresearchgate.net

CYP3A4 plays a significant role, particularly in the hydroxylation of the (R)-enantiomer. It is the sole enzyme responsible for (R)-4'-hydroxylation. pharmgkb.orgresearchgate.net

CYP2C8 has been shown to be as important as CYP2C9 and CYP3A4 in the formation of (S)-4'-hydroxyphenprocoumon. pharmgkb.orgresearchgate.net

The relative involvement of CYP isoforms in the hydroxylation of phenprocoumon enantiomers is detailed in the table below.

Table 1: Relative Contribution of CYP Isoforms to Phenprocoumon Hydroxylation

MetaboliteCYP2C9 Involvement (%)CYP3A4 Involvement (%)CYP2C8 Involvement (%)
(S)-4'-hydroxyphenprocoumon303030
(S)-6-hydroxyphenprocoumon6040-
(S)-7-hydroxyphenprocoumon6535-
(R)-4'-hydroxyphenprocoumon-100-
(R)-6-hydroxyphenprocoumon5050-
(R)-7-hydroxyphenprocoumon5050-
pharmgkb.org

Kinetic Characterization of Cytochrome P450-Mediated Reactions

Kinetic studies provide further insight into the enzymatic hydroxylation of phenprocoumon. The formation of (S)-7-hydroxyphenprocoumon has been identified as the most quantitatively important metabolic pathway. researchgate.net

Kinetic analyses using human liver microsomes have revealed complex, biphasic Eadie-Hofstee plots for the 4'-, 6-, and 7-hydroxylation of both enantiomers, indicating the involvement of more than one catalytic enzyme. researchgate.net These studies have distinguished between high-affinity and low-affinity enzymatic activities. researchgate.net

Experiments with recombinant enzymes have allowed for the characterization of individual CYP isoforms:

High-Affinity Catalysts : Recombinant CYP2C8 and CYP2C9 act as high-affinity enzymes in phenprocoumon hydroxylation. researchgate.net

Low-Affinity Catalyst : CYP3A4 functions as a low-affinity enzyme in this process. researchgate.net

The Michaelis constant (Kₘ) is a key parameter for characterizing these enzyme kinetics. nih.gov The table below summarizes the kinetic parameters observed for phenprocoumon hydroxylation.

Table 2: Kinetic Parameters for Phenprocoumon Hydroxylation

Enzyme/SystemParameterValue (µM)
Human Liver Microsomes (Biphasic)Mean Kₘ₁ (Low Affinity)144.5 ± 34.9
Mean Kₘ₂ (High Affinity)10.0 ± 6.49
Recombinant CYP2C8Kₘ<5
Recombinant CYP2C9Kₘ<5
Recombinant CYP3A4Kₘ>100
researchgate.net

Conjugation Pathways: Glucuronidation and Sulfation of Phenprocoumon Metabolites

Following Phase I hydroxylation, the phenprocoumon metabolites undergo Phase II conjugation reactions. researchgate.net These reactions, which include glucuronidation and sulfation, are catalyzed by enzymes such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs). dovepress.com The purpose of conjugation is to increase the water solubility of the metabolites, thereby facilitating their excretion from the body. nih.gov In both human urine and bile, the hydroxylated metabolites of phenprocoumon are found predominantly as conjugates. thieme-connect.com

Characterization of Sulfotransferase Activity in Phenprocoumon Metabolism

Sulfation is a significant Phase II metabolic pathway for a wide array of xenobiotics. nih.govuef.fi This reaction is catalyzed by a supergene family of enzymes known as sulfotransferases (SULTs). nih.gov In humans, several cytosolic SULTs are responsible for the metabolism of drugs and other foreign compounds, with major isoforms including SULT1A1, SULT1A3, SULT1B1, SULT1E1, and SULT2A1. uef.fi These enzymes are expressed in various tissues, including the liver, which is the primary site of phenprocoumon metabolism. uef.fi

The sulfation reaction involves the transfer of a sulfonate group from the universal donor co-factor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to a hydroxyl group on the substrate. xenotech.com The hydroxylated metabolites of phenprocoumon are suitable substrates for this enzymatic process. The addition of the highly polar sulfate (B86663) moiety drastically increases the hydrophilicity of the phenprocoumon metabolites, which is a critical step for their subsequent elimination. nih.gov

Identification and Origin of Phenprocoumon Sulfate as a Key Metabolite

This compound originates from the Phase II conjugation of the hydroxylated phenprocoumon metabolites formed during Phase I metabolism. While direct analytical detection of this compound in vivo is not extensively detailed in the literature, its formation is a biochemically expected consequence of the established metabolic pathway for hydroxylated xenobiotics. The hydroxylated intermediates, such as 4'-, 6-, and 7-hydroxyphenprocoumon, serve as acceptor molecules for the sulfonate group transferred by SULT enzymes. nih.govuef.fi

Therefore, this compound represents a terminal, water-soluble metabolite in one of the key detoxification pathways for phenprocoumon. Its origin is the hepatic biotransformation system, where Phase I oxidation by CYP450 enzymes is directly followed by Phase II sulfation by SULT enzymes. The presence of related coumarin (B35378) sulfates, such as warfarin sulfate, in biological studies further supports the existence of this metabolic route. thieme-connect.com

Theoretical Models and In Vitro Simulations of Xenobiotic Biotransformation and Enzyme Interactions

The complex interactions between phenprocoumon and metabolizing enzymes have been investigated using both in vitro laboratory techniques and theoretical in silico models. These approaches have been instrumental in elucidating the mechanisms of biotransformation.

Complementing these experimental methods, theoretical models and computer simulations have provided molecular-level insights. Molecular docking has been employed to simulate the binding of phenprocoumon within the catalytic site of CYP2C9. scholarena.co By combining molecular mechanics with quantum mechanics, these models can predict the most likely sites of metabolism (SoM) and help explain the observed regioselectivity of the hydroxylation reactions. scholarena.coscielo.org.mx Such computational studies have successfully modeled the known hydroxylation sites of phenprocoumon and have even helped to identify previously uncharacterized metabolites. scholarena.coscholarena.co Predictive tools like RS-Predictor are also utilized to estimate the metabolic fate of compounds by various CYP enzymes. researchgate.net

Advanced Analytical Methodologies for Phenprocoumon and Its Sulfated Derivatives

High-Resolution Chromatographic Techniques for Stereoisomer Separation and Analysis

The anticoagulant phenprocoumon (B610086) is a chiral molecule, existing as (R)- and (S)-enantiomers which may exhibit different metabolic fates. nih.govresearchgate.net Consequently, the ability to separate and quantify these stereoisomers is crucial for a thorough understanding of its pharmacology.

Chiral High-Performance Liquid Chromatography (HPLC) with Specialized Stationary Phases

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the enantioselective analysis of phenprocoumon. researchgate.netphenomenex.com This method relies on chiral stationary phases (CSPs) that create a chiral environment, enabling the differential interaction and subsequent separation of enantiomers. phenomenex.comhplc.eu

Several types of CSPs have proven effective for phenprocoumon analysis. Polysaccharide-based columns, such as those derived from cellulose (B213188) and amylose, are widely used due to their broad applicability. chromatographyonline.com For instance, a Whelk-O1 chiral stationary phase has been successfully used in a normal-phase HPLC method for the stereospecific determination of R- and S-phenprocoumon. researchgate.net Another study utilized a Chira-Grom-2 column with a water/acetonitrile (B52724)/formic acid eluent under isocratic conditions to achieve HPLC separation of phenprocoumon enantiomers. nih.gov Similarly, a Nucleosil-Chiral 2 stationary phase has been employed under normal-phase conditions to separate the enantiomers of phenprocoumon. nih.gov

The choice of mobile phase is also a critical parameter that can be adjusted to optimize separation. chromatographyonline.com While normal-phase solvents are common, reversed-phase conditions can also be employed with certain CSPs. phenomenex.com The selection of the chiral selector within the stationary phase and even the temperature can dramatically influence selectivity and resolution, sometimes even reversing the elution order of the enantiomers. chromatographyonline.com

Table 1: Examples of Chiral HPLC Methods for Phenprocoumon Enantiomer Separation
Chiral Stationary PhaseMobile Phase/ConditionsDetectionKey FindingsCitation
Whelk-O1Normal-phaseUV at 310 nmSuccessful stereospecific determination of R- and S-phenprocoumon. Detection limit of 5 µg/l. researchgate.net
Chira-Grom-2Isocratic; water/acetonitrile/formic acidTandem Mass Spectrometry (MS/MS)Quantification of (R)- and (S)-phenprocoumon in human plasma with a detection limit of 12.5 ng/mL. nih.gov
Nucleosil-Chiral 2Normal-phaseUVSeparated enantiomers of phenprocoumon, warfarin (B611796), and p-chlorophenprocoumon. nih.gov

Multidimensional Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches for Metabolite Identification

The identification of phenprocoumon metabolites, including sulfated derivatives, in complex biological matrices like plasma and urine requires highly selective and sensitive analytical methods. Multidimensional liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool for this purpose. nih.govresearchgate.netresearchgate.net

This approach often involves an initial achiral separation, typically on a reversed-phase column (like a C18), to separate the various metabolites from the parent drug and other endogenous compounds. researchgate.netresearchgate.net Fractions containing metabolites of interest can then be transferred online to a second dimension of chromatography, which employs a chiral column to separate the enantiomers. researchgate.net The eluent from the chiral column is then introduced into a tandem mass spectrometer for detection and quantification. nih.govresearchgate.net

LC-MS/MS provides not only retention time data but also molecular weight and structural information from the fragmentation patterns of the ions, which is invaluable for the identification of novel metabolites. biorxiv.orggoogleapis.com For instance, a two-dimensional online achiral-chiral LC-MS/MS method was developed to analyze phenprocoumon metabolites in plasma, leading to the identification of the enantiomeric forms of 4'-, 6-, and 7-hydroxy-phenprocoumon, as well as two new metabolites. researchgate.net Another study developed an HPLC-MS method for the quantification of phenprocoumon and its monohydroxylated metabolites in human plasma and urine using a reversed-phase Luna C18 column. researchgate.net

Table 2: LC-MS/MS Methods for Phenprocoumon Metabolite Analysis
MethodSample TypeKey FindingsCitation
Two-dimensional online achiral-chiral LC-MS/MSHuman plasmaIdentified enantiomers of 4'-, 6-, and 7-hydroxy-phenprocoumon and two novel metabolites. researchgate.net
HPLC-MS with solid-phase extractionHuman plasma and urineQuantified phenprocoumon and its known monohydroxylated metabolites. researchgate.net
Enantioselective LC/MS/MSHuman plasmaQuantified (R)- and (S)-phenprocoumon. nih.gov

Capillary Electrophoresis and Supercritical Fluid Chromatography in Stereochemical Analysis

Beyond HPLC, other separation techniques offer valuable alternatives for the stereochemical analysis of phenprocoumon.

Capillary Electrophoresis (CE) has been successfully applied to the enantioseparation of phenprocoumon. nih.gov This technique separates ions based on their electrophoretic mobility in an electrolyte-filled capillary. For chiral separations, chiral selectors, such as cyclodextrins, are added to the background electrolyte. nih.gov A study on phenprocoumon enantioseparation in CE utilized various cyclodextrins, noting that heptakis(2,3,6-tri-O-methyl)-beta-CD caused a reversal in the enantiomer migration order compared to other cyclodextrins used. nih.gov Detection can be achieved using UV or, for enhanced sensitivity, laser-induced fluorescence (LIF), with the latter providing a significantly lower limit of detection. nih.gov

Supercritical Fluid Chromatography (SFC) is another powerful technique for both analytical and preparative chiral separations. researchgate.netthe-scientist.com SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase. researchgate.netnih.gov It is known for its speed and efficiency, particularly in chiral separations. Two-dimensional SFC/SFC/MS systems have been developed that integrate achiral and chiral separations in a single run, allowing for the analysis and purification of a racemic compound from a complex mixture without extensive sample cleanup. researchgate.net While specific applications of SFC for "phenprocoumon sulfate" are not detailed in the provided context, the technique's proven utility in separating chiral pharmaceutical compounds suggests its potential applicability. researchgate.netthe-scientist.com

Spectroscopic Characterization and Structural Elucidation Techniques

Spectroscopic methods are indispensable for confirming the structure of phenprocoumon and its metabolites, including sulfated derivatives, and for studying their interactions with other molecules.

Ultraviolet and Fluorescence Spectroscopic Probes in Molecular Interaction Studies

Ultraviolet (UV) spectroscopy is used to identify phenprocoumon and its hydroxylated derivatives. nih.gov The UV absorption spectrum of a compound is dependent on its electronic structure, and different derivatives will exhibit distinct spectra, aiding in their identification. nih.govcloudfront.net For example, phenprocoumon and its aromatic monohydroxylated derivatives have been synthesized and analyzed by techniques including UV spectroscopy, which, in combination with other methods, allows for their unique identification. nih.gov UV spectroscopy has also been employed to study the interaction of phenprocoumon with proteins like human serum albumin. brieflands.com

Fluorescence spectroscopy is a highly sensitive technique used to study the interaction of phenprocoumon with biological macromolecules, such as serum albumins. diva-portal.orgdeepdyve.com The intrinsic fluorescence of phenprocoumon can be enhanced upon binding to proteins. deepdyve.comresearchgate.net This change in fluorescence can be used to estimate binding parameters. deepdyve.com Studies have shown that the fluorescence of phenprocoumon increases upon interaction with bovine and human serum albumin. deepdyve.com This technique is also sensitive to the microenvironment of the fluorophore, and changes in the fluorescence emission spectrum can provide insights into the nature of the binding site. diva-portal.orghoriba.com For instance, the addition of sodium dodecyl sulfate (B86663) (SDS) micelles to a solution of phenprocoumon results in changes to its fluorescence spectrum. diva-portal.org

Table 3: Spectroscopic Studies of Phenprocoumon
TechniqueApplicationKey FindingsCitation
Ultraviolet (UV) SpectroscopyIdentification of phenprocoumon and its hydroxylated derivatives.In combination with other techniques, allows for unique identification of derivatives. nih.gov
Fluorescence SpectroscopyStudy of binding to bovine and human serum albumin.Fluorescence of phenprocoumon is enhanced upon interaction with albumin, allowing for estimation of binding parameters. deepdyve.com
Fluorescence SpectroscopyInvestigation of photophysical characteristics in different molecular environments.The molecular environment, such as the presence of SDS micelles, influences the fluorescence spectrum of phenprocoumon. diva-portal.org

Mass Spectrometry-Based Methods for Metabolite Profiling and Absolute Quantification

Mass spectrometry (MS)-based metabolomics has emerged as a cornerstone for the comprehensive and quantitative analysis of diverse metabolites in biological samples. nih.gov These methodologies offer high selectivity and sensitivity, enabling the potential for definitive metabolite identification. nih.gov For complex biological matrices, the coupling of mass spectrometry with a separation technique like liquid chromatography (LC) is crucial, as it reduces spectral complexity and provides additional physicochemical information about the analytes. nih.gov

High-performance liquid chromatography-mass spectrometry (HPLC-MS) and tandem mass spectrometry (LC-MS/MS) are powerful tools for the quantification of phenprocoumon and its metabolites in biological fluids like plasma and urine. researchgate.net A developed HPLC-MS method utilized a reversed-phase C18 column for chromatographic separation and employed solid-phase extraction (SPE) for sample clean-up, demonstrating high recovery rates of 84% in plasma and 74% in urine. researchgate.net For detection and quantification, triple-quadrupole mass spectrometers operating in selected reaction monitoring (SRM) mode are frequently used, offering excellent specificity and sensitivity. researchgate.net Electrospray ionization (ESI) is a common soft ionization technique employed in these methods. researchgate.net

For chiral drugs like phenprocoumon, which is administered as a racemate, enantioselective analytical methods are essential to study the stereoselective metabolism catalyzed by cytochrome P450 enzymes. researchgate.net An enantioselective liquid chromatography/electrospray ionisation tandem mass spectrometry (LC/MS/MS) method has been developed to quantify (R)- and (S)-phenprocoumon in human plasma. researchgate.netnih.gov This method achieved separation of the enantiomers on a chiral column, using a structurally homologous compound like warfarin as an internal standard to ensure accuracy. researchgate.netnih.gov

More advanced techniques, such as two-dimensional online achiral-chiral LC/LC-MS/MS, have been developed for in-depth metabolite profiling. researchgate.net This sophisticated approach allows for an initial separation of metabolites on a standard C18 column, followed by the separation of enantiomers on a chiral column. researchgate.net Such methods have been successfully used to identify and determine the enantiomeric ratios of various hydroxylated phenprocoumon metabolites, including 4'-, 6-, and 7-hydroxy-phenprocoumon, as well as to identify novel metabolites in plasma samples. researchgate.net

The table below summarizes key parameters of mass spectrometry-based methods used for the analysis of phenprocoumon and its derivatives.

ParameterHPLC-MS Method for Metabolites researchgate.netEnantioselective LC/MS/MS Method researchgate.netnih.gov
Technique High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS)
Sample Preparation Solid-Phase Extraction (SPE)Not specified
Chromatography Reversed-phase Luna C18 columnChira-Grom-2 column (chiral)
Detection Mass Spectrometry (MS)Triple-quadrupole MS in Selected Reaction Monitoring (SRM) mode
Ionization Electrospray Ionization (ESI)Electrospray Ionization (ESI)
Analytes Phenprocoumon, Warfarin, Monohydroxylated Metabolites(R)- and (S)-Phenprocoumon
Limit of Detection (LOD) ≤ 2.5 nM for all analytes12.5 ng/mL per enantiomer
Limit of Quantification (LOQ) ≤ 40 nM (parent compounds), ≤ 25 nM (metabolites)62.5 ng/mL
Linearity (Correlation Coefficient) Not specified0.988-0.999 for (R)-phenprocoumon, 0.989-0.999 for (S)-phenprocoumon

Development and Validation of Robust Analytical Methods for Preclinical Research Applications

The development of robust and reproducible analytical methods is a fundamental requirement for reliable preclinical research. nih.gov Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose, ensuring the generation of accurate and reliable data to support preclinical studies. nih.govlabmanager.com This process is critical for evaluating drug candidates, supporting pharmacokinetic assessments, and ensuring that data is credible for regulatory submissions. nih.govlabmanager.com

The validation process is often phase-appropriate, meaning the extent of validation activities aligns with the stage of drug development. vicihealthsciences.com For early preclinical studies, such as acute toxicity assessments, a more streamlined validation may be performed, focusing on core parameters to ensure the method is fit-for-purpose under time constraints. nih.gov As a drug progresses through development, the validation becomes more comprehensive to support later-phase clinical trials. vicihealthsciences.com

Key validation parameters are established to define the performance characteristics of the method. nih.gov These include:

Accuracy: The closeness of test results to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly. This is often expressed as the coefficient of variation (CV) for intra-day and inter-day analyses. researchgate.net

Selectivity: The ability of the method to assess the analyte unequivocally in the presence of other components. nih.gov

Linearity and Range: The ability to elicit results that are directly proportional to the concentration of the analyte within a given range. This is typically demonstrated by a high correlation coefficient. researchgate.netnih.gov

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.netnih.gov

Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. researchgate.net

A validated LC-MS/MS method for phenprocoumon and its metabolites demonstrated excellent performance characteristics suitable for preclinical applications. researchgate.net The method showed high precision, with intra- and inter-day coefficients of variation below 10.6%. researchgate.net Similarly, an enantioselective method for phenprocoumon enantiomers reported a high degree of linearity across its concentration range. nih.gov The successful validation of these methods ensures that they can generate robust and reliable data for their intended use in preclinical research. nih.gov

The table below presents the validation parameters for a validated LC-MS method for phenprocoumon analysis, demonstrating its suitability for research applications.

Validation ParameterResult / Acceptance CriteriaSource
Analyte(s) Phenprocoumon, monohydroxylated metabolites researchgate.net
Matrix Human Plasma and Urine researchgate.net
Accuracy (Recovery) 84% (± 3.7) in plasma, 74% (± 13.2) in urine researchgate.net
Precision (Intra-day CV) ≤ 8.6% researchgate.net
Precision (Inter-day CV) ≤ 10.6% researchgate.net
Linearity (Correlation Coefficient) 0.988 - 0.999 for (R)- and (S)-phenprocoumon nih.gov
Limit of Detection (LOD) ≤ 2.5 nM researchgate.net
Limit of Quantification (LOQ) ≤ 25 nM (metabolites), ≤ 40 nM (parent) researchgate.net
Linear Range 62.5 - 1000 ng/mL for enantiomers nih.gov

Stereochemical Investigations of Phenprocoumon and Its Biotransformation Products

Enantiomeric Recognition and Chiral Discrimination Effects in Biological Systems

The two enantiomers of phenprocoumon (B610086) exhibit different pharmacological potencies. Studies have shown that the S(-)-enantiomer is a more potent anticoagulant than the R(+)-enantiomer. nih.gov This difference in activity is attributed to stereoselective interactions with its biological target, the vitamin K epoxide reductase complex (VKORC1). pharmgkb.org The differential binding of the enantiomers to plasma proteins, such as human serum albumin, also contributes to their distinct pharmacokinetic profiles. Research has indicated that S(-)-phenprocoumon is more highly bound to human serum albumin than its R(+) counterpart. nih.gov

The metabolism of phenprocoumon is also subject to significant chiral discrimination. nih.gov Many physiological processes, including the metabolism of foreign compounds by cytochrome P450 (CYP) enzymes, exhibit a high degree of stereoselectivity. nih.gov In the case of phenprocoumon, this leads to different metabolic pathways and rates of elimination for each enantiomer. The enantiomeric ratios of phenprocoumon metabolites in plasma can differ markedly, with some metabolites showing nearly 100% chiral discrimination. nih.gov This highlights the importance of understanding these stereoselective processes for a comprehensive view of the drug's behavior in the body.

Influence of Stereochemistry on Enzymatic Activity and Metabolic Fate

The biotransformation of phenprocoumon is primarily carried out by hepatic microsomal enzymes, particularly those of the cytochrome P450 superfamily. drugbank.com The stereochemistry of the parent compound significantly influences which enzymes are involved and the resulting metabolites.

The major metabolic pathway for phenprocoumon is hydroxylation, leading to the formation of several hydroxylated metabolites. pharmgkb.orgnih.gov The formation of these metabolites is highly stereoselective. For instance, the formation of 4'- and 7-hydroxyphenprocoumon (B12668130) is stereoselective, with a higher proportion of the (S)-enantiomer being metabolized at these positions. nih.gov In contrast, the formation of 6-hydroxyphenprocoumon (B12685932) shows little stereoselectivity. nih.gov

The specific CYP enzymes responsible for these transformations have been identified. Cytochrome P450 2C9 (CYP2C9) is a principal enzyme in the metabolism of phenprocoumon, particularly for the (S)-enantiomer. drugbank.comtandfonline.comnih.gov Specifically, CYP2C9 is the major catalyst for the 6- and 7-hydroxylation of both enantiomers. nih.gov Genetic variations in the CYP2C9 gene can lead to reduced metabolic activity, affecting the clearance of the (S)-enantiomer. tandfonline.com For example, the CYP2C92 and CYP2C93 alleles are associated with a compromised (S)-7-hydroxylation of phenprocoumon. tandfonline.com

CYP3A4 also plays a significant role in phenprocoumon hydroxylation, acting as a major catalyst for both (S)- and (R)-enantiomers. nih.gov Furthermore, CYP2C8 has been identified as an important enzyme in the (S)-4'-hydroxylation of phenprocoumon. nih.gov The involvement of multiple CYP enzymes in the metabolism of phenprocoumon contributes to its complex pharmacokinetic profile and the observed inter-individual variability in response.

In addition to the known hydroxylated metabolites, novel biotransformation products have been identified. Studies have detected two other monohydroxylated metabolites, M1 and M2, in plasma and human liver microsomal incubations. nih.gov One of these, M1, was identified as 2'-hydroxyphenprocoumon. nih.gov The formation of these novel metabolites was found to be highly stereoselective. nih.gov

The table below summarizes the key enzymes involved in the metabolism of phenprocoumon and their stereoselective preferences.

EnzymeMetabolite(s) FormedStereoselectivity
CYP2C9 6- and 7-hydroxyphenprocoumonMajor catalyst for both enantiomers nih.gov
CYP3A4 4'-, 6-, and 7-hydroxyphenprocoumonMajor catalyst for both enantiomers nih.gov
CYP2C8 (S)-4'-hydroxyphenprocoumonImportant for (S)-enantiomer nih.gov

Methodologies for Determination of Enantiomeric Ratios in Complex Matrices

Accurate determination of the enantiomeric ratios of phenprocoumon and its metabolites in biological samples is essential for stereospecific pharmacokinetic and metabolic studies. Various analytical techniques have been developed for this purpose.

High-performance liquid chromatography (HPLC) using a chiral stationary phase is a common method for separating the enantiomers of phenprocoumon and its metabolites. nih.gov This technique allows for the determination of the enantiomeric ratio in plasma and urine extracts. nih.gov

More advanced methods involve the coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS). A novel two-dimensional online achiral-chiral LC-LC-MS/MS coupling method has been developed for the analysis of phenprocoumon metabolites in plasma. nih.govuni-tuebingen.de This method utilizes an initial separation on a standard reversed-phase column, followed by online transfer of the separated metabolites to a chiral column for enantiomeric separation and quantification by mass spectrometry. nih.govuni-tuebingen.de This approach has been successfully used to identify and quantify the enantiomeric forms of 4'-, 6-, and 7-hydroxyphenprocoumon, as well as two novel metabolites. nih.gov

Another technique employed for enantioseparation is capillary electrophoresis (CE) with various cyclodextrins as chiral selectors. nih.gov This method, coupled with UV or laser-induced fluorescence (LIF) detection, has been applied to the analysis of phenprocoumon enantiomers in urine samples. nih.gov

The table below provides an overview of the analytical methodologies used for the determination of phenprocoumon enantiomeric ratios.

MethodologyMatrixAnalytesKey Features
HPLC with Chiral Stationary Phase Plasma, UrinePhenprocoumon enantiomersAllows for separation and quantification of enantiomers. nih.gov
Achiral-Chiral LC/LC-MS/MS PlasmaPhenprocoumon and its hydroxylated metabolitesOnline coupling for comprehensive chiral analysis. nih.govuni-tuebingen.de
Capillary Electrophoresis (CE) UrinePhenprocoumon enantiomersUtilizes cyclodextrins for enantioseparation. nih.gov
Enantioselective LC-MS/MS Plasma(R)- and (S)-phenprocoumonRapid and reliable quantification. nih.gov

Molecular and Theoretical Studies on Phenprocoumon and Sulfated Analogues

Computational Chemistry and Molecular Dynamics Simulations of Ligand-Protein Interactions

Computational chemistry and molecular dynamics (MD) simulations provide powerful insights into the dynamic behavior of biological systems at an atomic level. nih.gov These methods are instrumental in understanding how ligands like phenprocoumon (B610086) interact with protein targets, particularly the metabolic enzymes responsible for its biotransformation. nih.govresearchgate.net

Research in this area focuses on the interaction of phenprocoumon with hepatic enzymes from the cytochrome P450 (CYP) family, such as CYP2C9 and CYP3A4, which are primarily responsible for its metabolism. researchgate.netpharmgkb.orgresearchgate.net Computational techniques, including molecular docking and force fields, are employed to predict the binding modes of phenprocoumon within the active sites of these enzymes. researchgate.net These simulations help to elucidate the structure-function relationships that determine the efficiency and specificity of its metabolism. researchgate.net

MD simulations track the movements and conformational changes of the protein and the ligand over time, offering a view of the dynamic stability of the ligand-protein complex. mdpi.comresearchgate.net Key parameters are analyzed to interpret these simulations. The root mean square deviation (RMSD) measures the average change in displacement of a selection of atoms, indicating the stability of the complex. researchgate.net The root mean square fluctuation (RMSF) reveals the flexibility of different regions of the protein. researchgate.net Other metrics like the radius of gyration (Rg) and solvent-accessible surface area (SASA) provide insights into the protein's compactness and interaction with the solvent during the simulation. researchgate.net By calculating the binding energetics, these computational studies can help explain the observed differences in metabolic activity among various CYP isoforms. researchgate.netmdpi.com

| Binding Free Energy | The energy change upon binding of a ligand to a protein. | Predicts the affinity of a ligand for a protein. Methods like MM-PBSA are used to estimate this value from simulation data. researchgate.net |

In Vitro Enzymatic Assays for Comprehensive Enzyme-Substrate Characterization

In vitro enzymatic assays are fundamental laboratory techniques used to study the interactions between enzymes and their substrates in a controlled environment, outside of a living organism. databiotech.co.il These assays are crucial for characterizing the metabolic pathways of drugs like phenprocoumon, identifying the enzymes involved, and quantifying their activity. databiotech.co.ilnih.gov

Phenprocoumon is metabolized by hepatic microsomal enzymes, primarily through hydroxylation followed by conjugation. drugbank.com The formation of phenprocoumon sulfate (B86663) is a result of conjugation, a key pathway in its biotransformation. mdpi.com The enzymes responsible include not only the cytochrome P450 family (CYPs) for initial oxidation but also sulfotransferases (SULTs) for the sulfation process. mdpi.com

Various assay types are used for enzyme-substrate characterization. Fluorescence-based assays are common, particularly for CYPs, where a non-fluorescent coumarin (B35378) derivative is metabolized into a fluorescent product, allowing for continuous monitoring of enzyme activity. mdpi.com For analyzing specific metabolites like phenprocoumon and its hydroxylated or conjugated forms, high-performance liquid chromatography (HPLC) is often employed. This technique allows for the separation, identification, and quantification of the parent drug and its various metabolites from a reaction mixture. Assays can be conducted using recombinant human enzymes expressed in systems like yeast cells, which provides a clean and specific system for studying the activity of a single enzyme. nih.gov Substrates like p-nitrocatechol sulfate can be used in spectrophotometric assays to measure general sulfatase activity, which is the reverse of the sulfation reaction. sigmaaldrich.comscbt.com

Table 2: In Vitro Assays for Phenprocoumon Metabolism

Enzyme Family Reaction Substrate(s) / Product(s) Assay Type / Detection Method
Cytochrome P450 (e.g., CYP2C9, CYP3A4) Oxidation (Hydroxylation) Phenprocoumon → Hydroxyphenprocoumon Fluorescence-based assays, HPLC, LC-MS researchgate.netmdpi.com
Sulfotransferases (SULTs) Sulfation (Conjugation) Hydroxyphenprocoumon + PAPS → Phenprocoumon Sulfate + PAP HPLC, Radiometric assays, Fluorescence-based coupled assays mdpi.com
UDP-Glucuronosyltransferases (UGTs) Glucuronidation (Conjugation) Hydroxyphenprocoumon → Phenprocoumon Glucuronide HPLC, LC-MS mdpi.com

| Sulfatases | Desulfation (Hydrolysis) | p-Nitrocatechol sulfate → p-Nitrocatechol | Spectrophotometry sigmaaldrich.com |

Theoretical Aspects of Vitamin K Antagonism and Related Molecular Mechanisms

The anticoagulant effect of phenprocoumon is explained by its molecular mechanism as a Vitamin K antagonist. This mechanism is centered on the disruption of the Vitamin K cycle, a critical biochemical pathway for blood coagulation. wikipedia.orgmdpi.com

Vitamin K is an essential cofactor for the enzyme gamma-glutamyl carboxylase. This enzyme catalyzes the post-translational modification of specific glutamate (B1630785) (Glu) residues into gamma-carboxyglutamate (B555490) (Gla) residues on several proteins, known as Vitamin K-dependent proteins. drugbank.com These proteins include the crucial blood coagulation factors II (prothrombin), VII, IX, and X, as well as the anticoagulant proteins C and S. drugbank.com This carboxylation step is what "activates" these factors, enabling them to bind calcium ions and participate in the coagulation cascade.

The Vitamin K cycle ensures a continuous supply of the active, reduced form of Vitamin K (hydroquinone). During the carboxylation reaction, Vitamin K hydroquinone (B1673460) is oxidized to Vitamin K 2,3-epoxide. For the cycle to continue, the enzyme Vitamin K epoxide reductase (VKOR) must reduce Vitamin K epoxide back to its active hydroquinone form. wikipedia.orgmdpi.com

Phenprocoumon and other 4-hydroxycoumarin (B602359) derivatives exert their anticoagulant effect by directly inhibiting VKOR. mdpi.com By blocking this enzyme, phenprocoumon prevents the recycling of Vitamin K epoxide, leading to a depletion of the reduced, active form of Vitamin K in the liver. drugbank.com Without sufficient reduced Vitamin K, the gamma-carboxylation of clotting factors is significantly impaired. This results in the production of under-carboxylated, inactive clotting factors, which disrupts the normal coagulation cascade and reduces the blood's ability to form clots. drugbank.com

Table 3: Key Components of the Vitamin K Cycle and Coagulation Cascade

Component Type Function
Vitamin K hydroquinone Cofactor (Reduced form) Active form required by gamma-glutamyl carboxylase for clotting factor carboxylation. drugbank.com
Vitamin K 2,3-epoxide Metabolite (Oxidized form) The form of Vitamin K after it has participated in the carboxylation reaction. wikipedia.org
Gamma-glutamyl carboxylase Enzyme Catalyzes the carboxylation of glutamate residues on Vitamin K-dependent proteins. drugbank.com
Vitamin K epoxide reductase (VKOR) Enzyme Reduces Vitamin K 2,3-epoxide back to the active hydroquinone form. This is the primary target of phenprocoumon. wikipedia.orgmdpi.com
Factors II, VII, IX, X Proenzymes (Coagulation factors) Vitamin K-dependent proteins that, once activated, are essential for the blood clotting cascade. drugbank.com

| Proteins C and S | Proteins (Anticoagulants) | Vitamin K-dependent proteins that regulate and inhibit coagulation. drugbank.com |

Future Directions in Academic Research on Phenprocoumon Sulfation

Emerging Analytical Strategies for Profiling Complex Sulfated Metabolite Mixtures

The accurate identification and quantification of sulfated metabolites in complex biological matrices like plasma and urine are fundamental to understanding the pharmacokinetics of phenprocoumon (B610086). Future research is moving beyond traditional targeted assays towards more comprehensive, untargeted approaches that can provide a global view of the sulfated metabolome.

A key development is the application of ultra-high-performance liquid chromatography coupled with high-resolution tandem mass spectrometry (UHPLC-HRMS/MS). researchgate.netnih.govfrontiersin.org This technology, particularly when using data-dependent acquisition (DDA), allows for the systematic profiling of all detectable sulfated metabolites in a sample, not just those that are anticipated. researchgate.netnih.govfrontiersin.org Advanced data processing is crucial to this approach, with automated, script-based pipelines being developed to sift through vast datasets to identify and quantify features corresponding to sulfate (B86663) conjugates. researchgate.netnih.govfrontiersin.org

Identification of these metabolites relies on their characteristic fragmentation patterns in mass spectrometry. nih.gov Sulfated compounds typically show a neutral loss of SO₃ (79.9568 Da) or produce specific fragment ions such as HSO₄⁻ (m/z 97) and SO₃⁻ (m/z 80). uab.eduresearchgate.netchromatographyonline.com Researchers are developing rules and computational methods based on these signatures to reliably identify sulfated structures within complex mixtures. nih.govnih.gov

Another innovative strategy involves the use of enzymes in the analytical workflow. researchgate.netnih.govfrontiersin.org By comparing samples before and after treatment with specific sulfatase enzymes, which cleave the sulfate group, researchers can confidently identify which features in a metabolomic profile are sulfate conjugates. researchgate.netnih.govfrontiersin.orgacs.org Recent studies have highlighted that enzymes from different sources, such as Pseudomonas aeruginosa arylsulfatase (PaS), may offer higher selectivity compared to more commonly used enzymes like that from Helix pomatia (HpS), further refining this technique. researchgate.netnih.gov The combination of these advanced mass spectrometry techniques with enzymatic hydrolysis provides a powerful tool for the comprehensive and accurate profiling of sulfated metabolites. mdpi.comrsc.org

TechniqueDescriptionApplication in Phenprocoumon Research
UHPLC-HRMS/MS Combines the separation power of UHPLC with the high mass accuracy and resolution of HRMS/MS for sensitive and specific detection of metabolites. researchgate.netnih.govfrontiersin.orgEnables untargeted profiling of phenprocoumon sulfate and other related sulfated metabolites in biological samples to create a comprehensive metabolic map. researchgate.net
Data-Dependent Acquisition (DDA) An MS/MS acquisition method where precursor ions that meet certain criteria (e.g., intensity) in a full scan are automatically selected for fragmentation. researchgate.netnih.govfrontiersin.orgAllows for the discovery of novel or unexpected sulfated metabolites of phenprocoumon without prior knowledge of their existence.
Enzymatic Hydrolysis Use of sulfatase enzymes to selectively cleave sulfate groups from metabolites. Comparison of treated and untreated samples confirms the identity of sulfated compounds. researchgate.netnih.govfrontiersin.orgConfirms the presence and allows for potential quantification of total phenprocoumon exposure that undergoes sulfation by converting this compound back to its parent form for analysis.
Fragmentation Analysis Identification of characteristic neutral losses (e.g., loss of SO₃) and fragment ions (e.g., m/z 97) in MS/MS spectra to identify a compound as a sulfate conjugate. nih.govuab.edunih.govProvides structural confirmation that an observed metabolite is indeed this compound.

Novel Synthetic Approaches for Structurally Diverse this compound Analogues

To thoroughly investigate the biological activity, metabolic fate, and potential toxicities associated with phenprocoumon sulfation, researchers require access to pure analytical standards of not only this compound but also a diverse range of its structural analogues. ndtlindia.com The lack of commercially available standards for many drug metabolites is a significant bottleneck in metabolic research. nih.govmdpi.comresearchgate.net Therefore, a key future direction is the development of novel and efficient synthetic methodologies.

Classical synthetic routes for coumarin-based compounds, such as the Perkin, Pechmann, or Knoevenagel reactions, provide a foundation for creating the core structure. tandfonline.comresearchgate.netuva.es However, future approaches will likely incorporate modern, enabling technologies to improve efficiency, yield, and structural diversity. For instance, ultrasound-assisted synthesis is emerging as a green and rapid method for preparing biologically active heterocyclic compounds and their analogues, offering advantages like shorter reaction times and higher yields compared to conventional methods. nih.govnih.govmdpi.comijacskros.commdpi.com

For the generation of large libraries of analogues, fragment-based discovery offers a powerful paradigm. nih.govnih.govwikipedia.org This approach involves identifying small molecular fragments that bind to a target enzyme (e.g., a specific sulfotransferase) and then synthetically elaborating or linking these fragments to create more potent and specific molecules. nih.gov This strategy could be employed to design and synthesize a wide array of phenprocoumon analogues to probe the structural requirements for sulfation.

Furthermore, researchers are developing straightforward and rapid methods for the synthesis of sulfated metabolites directly, which can be performed in parallel to create large libraries of reference compounds. nih.govresearchgate.net These methods aim to simplify the purification process, often forgoing complex chromatography, to make the generation of standards more accessible to non-specialist laboratories. nih.govresearchgate.net The application of these modern synthetic strategies will be crucial for building the chemical toolkits needed to explore the full scope of phenprocoumon sulfation. artmolecule.fr

Synthetic ApproachPrincipleRelevance to this compound Analogues
Ultrasound-Assisted Synthesis Uses ultrasonic irradiation to accelerate chemical reactions, often leading to higher yields and shorter reaction times under milder conditions. nih.govmdpi.comCould be applied to the synthesis of the coumarin (B35378) core of phenprocoumon or its derivatives, providing a greener and more efficient route to precursors for sulfation.
Fragment-Based Synthesis Involves identifying low-molecular-weight fragments that bind to a biological target and then synthetically growing or linking them to produce a high-affinity ligand. nih.govwikipedia.orgCan be used to design novel phenprocoumon analogues that specifically interact with, or inhibit, the sulfotransferase enzymes responsible for its metabolism.
Modern Catalysis Employs advanced catalysts (e.g., metal-based, organocatalytic, photocatalytic) to achieve novel chemical transformations with high selectivity and efficiency. uva.esCan facilitate the synthesis of structurally complex or previously inaccessible phenprocoumon analogues for structure-activity relationship studies.
Parallel Library Synthesis Development of streamlined synthetic protocols to rapidly produce a large number of related compounds (a library) simultaneously. nih.govresearchgate.netEnables the efficient creation of a diverse library of this compound analogues to systematically study how structural changes affect metabolism and biological activity.

Deepening Mechanistic Understanding of Sulfation Pathways and their Regulation in Xenobiotic Biotransformation

Sulfation is a critical pathway in the biotransformation of xenobiotics, catalyzed by a family of enzymes known as cytosolic sulfotransferases (SULTs). researchgate.net While it is known that phenprocoumon undergoes sulfation, a deep mechanistic understanding of this process, particularly its regulation, remains an important frontier for future research. The activity and expression of SULT enzymes can vary significantly between individuals, influencing a drug's efficacy and safety profile. nih.govresearchgate.net

A major focus of future research is the complex transcriptional regulation of SULT genes by the nuclear receptor (NR) superfamily. researchgate.netnih.govnus.edu.sgtandfonline.comnih.gov NRs such as the Pregnane X Receptor (PXR) and the Constitutive Androstane Receptor (CAR) function as xenosensors, detecting the presence of foreign compounds like drugs and subsequently regulating the expression of genes involved in their metabolism and elimination. nih.govtandfonline.comnih.govresearchgate.netnih.gov While PXR and CAR are well-known regulators of cytochrome P450 enzymes, their role in modulating SULT expression is an area of active investigation. nih.govtandfonline.comoup.com

Deciphering how these nuclear receptors regulate the specific SULT enzymes responsible for phenprocoumon sulfation is critical. tandfonline.com This involves identifying the specific response elements within the SULT genes that PXR, CAR, and other NRs—such as the glucocorticoid receptor or aryl hydrocarbon receptor—bind to. nih.govnus.edu.sg Understanding this regulatory network will help predict and explain drug-drug interactions. For example, if one drug activates a nuclear receptor that in turn increases the expression of a SULT that metabolizes phenprocoumon, it could lead to altered plasma levels and a change in anticoagulant effect. nih.gov

Future studies will likely employ a combination of in vitro models, such as human hepatocytes, and in vivo animal models to unravel these complex regulatory pathways. dtic.mil The ultimate goal is to build predictive models that, based on an individual's genetic makeup and co-administered drugs, can forecast the metabolic fate of phenprocoumon and allow for more personalized therapeutic strategies. issx.org

Regulatory FactorRole in SulfationImplication for Phenprocoumon
Sulfotransferases (SULTs) The primary enzyme family responsible for catalyzing the transfer of a sulfonate group to xenobiotics and endogenous compounds. researchgate.netSpecific SULT isoforms (e.g., from the SULT1A or SULT2A families) are responsible for the sulfation of phenprocoumon. Identifying these specific enzymes is a key research goal.
Pregnane X Receptor (PXR) A nuclear receptor that acts as a sensor for a wide range of xenobiotics. Its activation typically leads to the induction of metabolic enzymes. nih.govtandfonline.comnih.govPXR activation by co-administered drugs could potentially upregulate the SULTs that metabolize phenprocoumon, altering its clearance.
Constitutive Androstane Receptor (CAR) Another key xenosensing nuclear receptor that regulates the expression of genes involved in drug metabolism and detoxification. nih.govtandfonline.comnih.govresearchgate.netSimilar to PXR, CAR activation could influence phenprocoumon's metabolic profile, contributing to drug-drug interactions and variability in patient response. oup.com
Other Nuclear Receptors (e.g., GR, AhR) Receptors like the Glucocorticoid Receptor (GR) and Aryl Hydrocarbon Receptor (AhR) have also been shown to regulate the expression of certain SULT genes. researchgate.netnus.edu.sgnih.govA complete understanding requires investigating the interplay of multiple signaling pathways that converge to control the expression of relevant SULTs.

Q & A

Q. What genetic factors significantly influence phenprocoumon dosing requirements, and how should they be incorporated into study designs?

The primary genetic predictors of phenprocoumon dose variability are polymorphisms in VKORC1 (e.g., c.-1639G>A) and CYP2C9 (e.g., *2 and *3 alleles). VKORC1 genotypes account for ~30% of dose variability, while CYP2C9 variants impact plasma concentrations. Researchers should prioritize genotyping these SNPs in clinical cohorts and integrate them into multivariate models alongside non-genetic variables (e.g., age, BMI). Methodologies like PCR-RFLP or next-generation sequencing are recommended for genotyping .

Q. What validated experimental methods are used to quantify phenprocoumon plasma concentrations, and how can confounding variables be controlled?

High-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) are gold-standard methods for quantifying phenprocoumon plasma levels. To minimize variability, studies should standardize sampling times relative to dose administration and control for dietary vitamin K intake, concomitant medications (e.g., NSAIDs), and lifestyle factors (e.g., alcohol consumption) through patient diaries or biomarker tracking. Statistical adjustments using multiple linear regression are critical to isolate phenprocoumon-specific effects .

Q. How should researchers design pharmacokinetic studies to assess phenprocoumon’s interaction with other drugs?

Employ a crossover design with healthy volunteers or patients stabilized on phenprocoumon. Measure INR values and plasma phenprocoumon concentrations before and after introducing the interacting drug (e.g., amiodarone or rifampicin). Use non-compartmental analysis (NCA) to calculate AUC, Cmax, and half-life changes. Statistical significance should be evaluated via paired t-tests or ANOVA, with Bonferroni corrections for multiple comparisons .

Advanced Research Questions

Q. How can predictive models for phenprocoumon maintenance doses be optimized to account for unexplained inter-individual variability?

Existing models (e.g., VKORC1 + age + height) explain ~48.6% of variability. To improve accuracy, integrate epigenomic data (e.g., VKORC1 promoter methylation) and proteomic markers (e.g., vitamin K epoxide reductase activity). Machine learning approaches (e.g., random forests) can handle non-linear interactions between covariates. Validate models in diverse ethnic cohorts to address population-specific genetic architecture .

Q. What frameworks are suitable for resolving contradictory findings in phenprocoumon pharmacogenomic studies?

Apply the PICOT framework to systematically evaluate discrepancies:

  • P opulation: Compare allele frequencies (e.g., VKORC1 c.-1639G>A prevalence in Europeans vs. Asians).
  • I ntervention: Assess genotyping methods (e.g., TaqMan vs. Sanger sequencing).
  • C omparison: Re-analyze raw data using consistent statistical thresholds (e.g., p < 0.01 vs. p < 0.05).
  • O utcome: Standardize INR targets (e.g., 2.0–3.0).
  • T ime: Ensure steady-state phenprocoumon levels (≥5 half-lives). Meta-analyses with I² statistics can quantify heterogeneity .

Q. How can in vitro models elucidate the mechanistic basis of phenprocoumon’s off-target effects?

Use primary human hepatocytes or HepG2 cells to study phenprocoumon’s impact on non-VKORC1 pathways (e.g., PXR/CAR-mediated CYP induction). Transcriptomic profiling (RNA-seq) and pathway enrichment analysis (e.g., KEGG) can identify dysregulated genes. Validate findings with CRISPR-Cas9 knockout models (e.g., CYP3A4) and confirm functional changes via luciferase reporter assays .

Methodological Considerations

  • Data Contradiction Analysis : When conflicting results arise (e.g., SNP associations in CYP4F2), conduct sensitivity analyses excluding outliers and stratify by subpopulations. Use Mendelian randomization to distinguish causal vs. confounding effects .
  • Ethical Compliance : For clinical trials, adhere to CONSORT guidelines and report adverse events (e.g., bleeding episodes) using CTCAE criteria. Include a Data Safety Monitoring Board (DSMB) for high-risk cohorts .

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